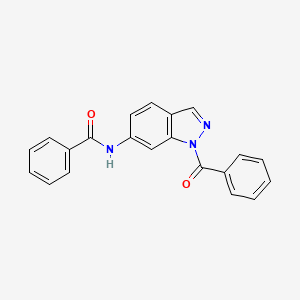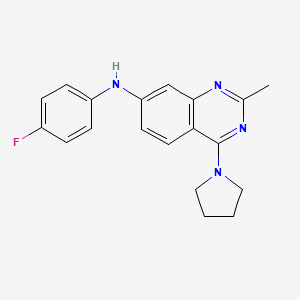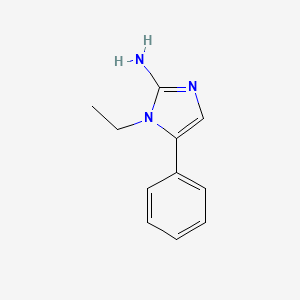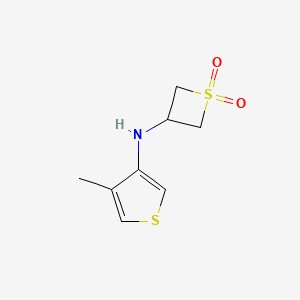![molecular formula C10H8Cl2N2O2 B12936308 1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 187243-32-9](/img/structure/B12936308.png)
1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a 2,6-dichlorobenzyl group. This compound is part of a broader class of imidazolidine-2,4-diones, which are known for their diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of 2,6-dichlorobenzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring . Another method involves the Bucherer-Bergs reaction, where 2,6-dichlorobenzylamine reacts with potassium cyanate and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and anticonvulsant properties.
Medicine: Explored for potential therapeutic applications in treating bacterial infections and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, thereby inhibiting neuronal excitability . Its antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar biological activities.
Thiazolidine-2,4-dione: Another heterocyclic compound with comparable pharmacological properties.
Uniqueness
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is unique due to the presence of the 2,6-dichlorobenzyl group, which enhances its biological activity and specificity compared to other imidazolidine-2,4-dione derivatives .
Propiedades
Número CAS |
187243-32-9 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O2 |
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
1-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
Clave InChI |
KLVJEEBXXDKXQH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)N1CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)







![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)

